molecular formula C17H18N2O5S B6395525 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid CAS No. 1261958-33-1

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid

Cat. No.: B6395525
CAS No.: 1261958-33-1
M. Wt: 362.4 g/mol
InChI Key: KICFESFHUOIJFF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is an organic compound with the molecular formula C12H15NO5S It is a derivative of isonicotinic acid, featuring a piperidinylsulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2-hydroxy-5-nitrobenzoic acid, which is then subjected to sulfonation with piperidine to introduce the piperidinylsulfonyl group. The final step involves the reduction of the nitro group to form the desired isonicotinic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the nitro group results in an amine.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxyl and isonicotinic acid moieties may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is unique due to the presence of both the piperidinylsulfonyl and isonicotinic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-16-10-14(17(21)22)15(11-18-16)12-4-6-13(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICFESFHUOIJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688493
Record name 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-33-1
Record name 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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